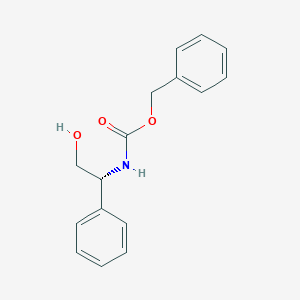

Cbz-(R)-2-phenylglycinol

描述

Cbz-®-2-phenylglycinol, also known as ®-2-phenyl-2-(phenylmethoxycarbonylamino)ethanol, is a chiral compound widely used in organic synthesis. It is particularly valuable as a building block in the synthesis of various pharmaceuticals and fine chemicals. The compound features a carboxybenzyl (Cbz) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

作用机制

Target of Action

Cbz-®-2-phenylglycinol, also known as Carbamazepine (CBZ), primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system .

Mode of Action

Carbamazepine binds preferentially to voltage-gated sodium channels in their inactive conformation . This binding prevents repetitive and sustained firing of an action potential, thereby stabilizing hyperexcited neurons and suppressing the propagation of excitatory impulses . Additionally, it inhibits the presynaptic reuptake of adenosine, enhancing the presynaptic inhibitory modulation of excitatory neurotransmitters .

Biochemical Pathways

It is known that the drug inhibits the activity of voltage-gated sodium channels, leading to the stabilization of hyperexcited neurons . This action suppresses the propagation of excitatory impulses, protecting against seizures .

Pharmacokinetics

Carbamazepine exhibits nonlinear pharmacokinetics . It is absorbed relatively slowly from the gastrointestinal tract, yet its bioavailability approaches 100% with the conventional tablet formulation . The drug is metabolized in the liver by the CYP3A4 enzyme, producing active metabolites . The elimination half-life is 36 hours after a single dose and 16-24 hours after repeated dosing . The drug is excreted in urine (72%) and feces (28%) .

Result of Action

The primary result of Carbamazepine’s action is the suppression of seizures, making it an effective treatment for epilepsy . It is also used to treat many other medical conditions . It can cause serious idiosyncratic adverse effects, including toxic epidermal necrolysis (ten) and stevens-johnson syndrome (sjs) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Carbamazepine. For instance, the presence of the drug in aquatic systems can disrupt various behaviors of fishes . Additionally, Carbamazepine is often detected as an aquatic contaminant, indicating its stability in the environment . Advanced oxidation treatment methods such as ozonation can remove carbamazepine from wastewater .

准备方法

Synthetic Routes and Reaction Conditions

Cbz-®-2-phenylglycinol can be synthesized through several methods. One common approach involves the protection of ®-2-phenylglycinol with a carboxybenzyl chloride (CbzCl) in the presence of a base such as sodium carbonate or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:

(R)-2-phenylglycinol+CbzCl→this compound

Industrial Production Methods

In industrial settings, the synthesis of Cbz-®-2-phenylglycinol often involves large-scale batch or continuous flow processes. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product. Catalytic hydrogenation is commonly employed to remove the Cbz protecting group when necessary.

化学反应分析

Types of Reactions

Cbz-®-2-phenylglycinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Cbz-®-2-phenylglycinol has numerous applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological and cardiovascular diseases.

Industry: Cbz-®-2-phenylglycinol is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and specialty materials.

相似化合物的比较

Cbz-®-2-phenylglycinol can be compared with other similar compounds, such as:

Boc-®-2-phenylglycinol: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Cbz. Boc groups are removed under acidic conditions, whereas Cbz groups are removed via hydrogenation.

Fmoc-®-2-phenylglycinol: Uses a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is removed under basic conditions.

Alloc-®-2-phenylglycinol: Uses an allyloxycarbonyl (Alloc) protecting group, which can be removed using palladium-catalyzed deprotection.

Uniqueness

Cbz-®-2-phenylglycinol is unique due to its stability under a wide range of reaction conditions and its ease of removal through mild hydrogenation. This makes it a versatile and valuable compound in organic synthesis, particularly for the protection of amine functionalities.

生物活性

Cbz-(R)-2-phenylglycinol, a chiral compound characterized by its carbobenzoxy (Cbz) protecting group attached to the amino function of 2-phenylglycinol, has garnered attention in medicinal chemistry and organic synthesis due to its notable biological activities. This article explores its biological activity, including its applications in drug development, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO\

- Molecular Weight : 179.22 g/mol

- Functional Groups : Carbamate, phenyl group, and an amino acid backbone.

The chirality of this compound plays a crucial role in its biological interactions, as different enantiomers can exhibit distinct pharmacological profiles.

1. Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit significant antimicrobial activity. For example, derivatives of 2-phenylglycinol have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

2. Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to 2-phenylglycinol. A notable case involved the synthesis of novel compounds based on 2-phenylbenzimidazoles, which were evaluated for their antiproliferative activities against cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer). The most potent compound exhibited IC values of 4.47 µg/mL against A549 cells . This suggests that modifications to the phenylglycinol structure can enhance anticancer efficacy.

Case Study 1: Synthesis and Evaluation of Anticancer Agents

In a study exploring the structure-activity relationships of 2-phenylbenzimidazoles, several derivatives were synthesized and tested for their anticancer activity. The introduction of specific substituents was found to improve antiproliferative activities significantly. For instance, compound 40 demonstrated an IC value of 3.55 µg/mL against MDA-MB-231 cells, highlighting the importance of structural modifications in enhancing biological activity .

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| Compound 38 | A549 | 4.47 |

| Compound 38 | MDA-MB-231 | 4.68 |

| Compound 40 | MDA-MB-231 | 3.55 |

| Compound 38 | PC3 | 5.50 |

Case Study 2: Chiral Catalysis Applications

This compound has also been utilized as a chiral ligand in asymmetric catalysis. Its ability to direct reactions towards specific enantiomers enhances yields and selectivity in synthetic processes. For example, studies have shown that using this compound as a ligand in catalytic reactions can lead to high enantioselectivity (up to 99% ee) for desired products .

属性

IUPAC Name |

benzyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1-10,15,18H,11-12H2,(H,17,19)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSCPMJLIZGTHY-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。